(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride
Description
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)-acryloyl chloride is an α,β-unsaturated acyl chloride derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions. Its structure combines the reactivity of the acryloyl chloride moiety with the steric and electronic effects of the pyrazole substituents. This compound is primarily utilized in organic synthesis as an electrophilic building block for forming amides, esters, or other derivatives via nucleophilic acyl substitution. Its conjugated system (E-configuration) enhances stability and influences regioselectivity in reactions .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-10-11(6)2/h3-5H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNAUDMHIBLSKB-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of β-substituted derivatives.
Polymerization: The acryloyl chloride moiety can undergo polymerization reactions to form polyacrylate derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Major Products Formed
The major products formed from reactions with this compound include amides, esters, and β-substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block for Heterocycles : (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride serves as a crucial intermediate in synthesizing complex heterocyclic compounds. Its reactive nature allows it to participate in substitution and addition reactions, facilitating the formation of various derivatives.
2. Medicinal Chemistry
- Development of Bioactive Molecules : The compound is utilized in the design and synthesis of bioactive molecules with potential therapeutic applications. Its derivatives have shown promise in developing pharmaceuticals with anti-inflammatory, analgesic, and antimicrobial properties .
- Inhibitors and Drug Prototypes : Research has indicated that derivatives of this compound can act as covalent inhibitors against specific biological targets, such as proteases. Studies have demonstrated the synthesis of compounds that exhibit significant biological activity against various strains of pathogens .
3. Material Science
- Polymer Production : The acryloyl chloride functionality allows for polymerization reactions, leading to the creation of polyacrylate derivatives that are useful in coatings, adhesives, and other industrial applications .
Case Study 1: Synthesis of Bioactive Compounds
In a study focusing on pyrimidine-based drugs, researchers synthesized several compounds using this compound as a key intermediate. These compounds exhibited enhanced antifungal properties compared to existing treatments like Fluconazole, demonstrating the compound's potential in drug discovery .
Case Study 2: Covalent Inhibitors
A research group employed this compound in developing covalent inhibitors targeting endothiapepsin. Through multi-component reactions involving this compound, they synthesized a library of derivatives that were screened for biological activity, leading to promising results for therapeutic applications .
Summary Table of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing heterocyclic compounds | Formation of amides and esters |
| Medicinal Chemistry | Development of bioactive molecules with therapeutic potential | Anti-inflammatory and antimicrobial agents |
| Material Science | Polymerization reactions leading to polyacrylate derivatives | Coatings and adhesives |
Mechanism of Action
The mechanism of action of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactivity towards nucleophiles. The acryloyl chloride moiety is highly reactive and can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-acryloyl chloride:
(2E)-3-(1-Ethyl-3,5-Dimethyl-1H-pyrazol-4-yl)-acryloyl Chloride
- Structural Differences : The 1-position methyl group in the target compound is replaced with an ethyl group, and an additional methyl group is present at the 3-position.
- The 3-methyl group may alter the pyrazole ring’s electronic properties, modulating conjugation with the acryloyl system.
- Safety Data : Classified under GHS guidelines, this variant requires precautions for moisture sensitivity and corrosivity, though specific hazard data (e.g., LD50) are unavailable .
3-(2-Furyl)acryloyl Chloride
- Structural Differences : The pyrazole ring is replaced with a furan heterocycle.
- Reactivity Profile : The furan’s oxygen atom provides stronger electron-donating effects compared to pyrazole’s nitrogen, reducing electrophilicity of the acryloyl chloride. This results in milder reaction conditions for amide/ester formation.
- Synthesis : Prepared via refluxing 3-(2-furyl)acrylic acid with thionyl chloride in CH2Cl2, yielding quantitative conversion .
(2E)-3-(1-Ethyl-3-Methyl-1H-pyrazol-4-yl)acryloyl Chloride
- Structural Differences : Features an ethyl group at the 1-position and a methyl group at the 3-position (vs. 1,5-dimethyl in the target compound).
- Commercial Availability : Discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or stability (e.g., decomposition upon storage) .
Research Findings and Limitations
- Reactivity Trends : Pyrazole-based acryloyl chlorides exhibit higher reactivity than furan analogs due to nitrogen’s electron-withdrawing effects. However, steric bulk from substituents (e.g., ethyl) can negate this advantage .
- Crystallography : Structural data for these compounds are sparse. Tools like SHELX remain critical for resolving such structures, though newer software may offer improved precision .
- Safety Gaps : Detailed toxicological data (e.g., ecotoxicity, mutagenicity) are absent for most analogs, highlighting a research need .
Biological Activity
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an acyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and applications, supported by data tables and relevant research findings.
Structure and Composition
The compound has the molecular formula C₈H₉ClN₂O and a CAS number of 512809-22-2. It features an acrylamide structure linked to a pyrazole ring, which enhances its reactivity and versatility in organic synthesis.
Synthesis Methodology
The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with acryloyl chloride under controlled conditions. The reaction is often conducted in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the process. This method ensures high yield and purity of the product while minimizing side reactions.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that pyrazole compounds can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, suggesting that this compound may serve as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles. The acyl chloride moiety allows it to participate in nucleophilic addition reactions, leading to the formation of various derivatives that can interact with biological targets such as enzymes and receptors. This interaction can modulate their activity, resulting in therapeutic effects .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited IC₅₀ values below 10 µM, demonstrating potent anticancer activity. The study also explored the synergistic effects when combined with doxorubicin, suggesting enhanced efficacy in treating resistant cancer types .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of synthesized pyrazole carboxamides. Among these derivatives, some demonstrated significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The study provided quantitative data showing effective inhibition at low concentrations .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C₈H₉ClN₂O | Varies (e.g., C₉H₁₁N₃O for related pyrazoles) |
| CAS Number | 512809-22-2 | Varies |
| Antitumor Activity | IC₅₀ < 10 µM | IC₅₀ values generally range from 0.5 - 20 µM |
| Antimicrobial Activity | Effective against C. albicans | Effective against various pathogens |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-acryloyl chloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via substitution reactions using acryloyl chloride with pyrazole derivatives. For example, Pd-catalyzed Buchwald–Hartwig amination (e.g., coupling with side chains like 10a–10i) is effective for generating structurally similar compounds . To optimize purity, use inert conditions (e.g., argon atmosphere), high-purity solvents (dichloromethane or THF), and column chromatography for purification. Stabilize the final product with inhibitors like hydroquinone to prevent polymerization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the (E)-configuration of the acryloyl group and substituents on the pyrazole ring. Peaks near δ 6.5–7.5 ppm indicate vinyl protons, while pyrazole methyl groups appear at δ 2.0–2.5 ppm .
- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z ≈ 209.6 (C₉H₁₀ClN₂O) and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation. Add stabilizers (e.g., 0.1% p-methoxyphenol) to inhibit polymerization. Avoid exposure to moisture, as hydrolysis can yield acrylic acid derivatives .
Advanced Research Questions
Q. What experimental design considerations are critical for studying its reactivity in cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos for Suzuki or Buchwald–Hartwig couplings. Optimize equivalents (e.g., 5 mol% Pd) .
- Solvent System : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dialysis for purification.
- Kinetic Monitoring : Employ in situ FTIR or HPLC to track acryloyl chloride consumption and intermediate formation .
Q. How do structural modifications (e.g., pyrazole substituents) influence its biochemical interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Test derivatives against serine hydrolases or kinases. The 1,5-dimethylpyrazole group may enhance binding via hydrophobic interactions, while the acryloyl moiety acts as a Michael acceptor for covalent inhibition .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., COX-2 or MAP kinases) to predict binding affinities. Compare with analogs lacking methyl groups or with bulkier substituents .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 40–80% for similar acryloylations) often stem from:
- Reaction Scale : Microscale reactions (<1 mmol) may suffer from inefficiency; optimize for >5 mmol batches.
- Purification Methods : Replace traditional recrystallization with flash chromatography or preparative HPLC for higher recovery .
- Catalyst Aging : Use freshly prepared Pd catalysts to avoid deactivation .
Q. How can flow chemistry improve the safety and efficiency of its synthesis?
- Methodological Answer :
- In Situ Acryloyl Chloride Generation : React acrylic acid with SOCl₂ in a continuous flow reactor (residence time: 2–5 min) to minimize handling of toxic gases .
- Automated Quenching : Integrate a downstream quench module with cold NaOH to neutralize excess reagents, reducing explosion risks .
Interdisciplinary Applications
Q. What role does this compound play in designing functional polymers?
- Methodological Answer : Its acryloyl group enables radical polymerization for stimuli-responsive hydrogels. For example:
- Photopolymerization : Use UV initiators (e.g., Irgacure 2959) to create crosslinked networks for drug delivery .
- Copolymer Design : Incorporate with N-isopropylacrylamide for temperature-sensitive materials .
Q. How is it utilized in proteomics research?
- Methodological Answer : As an acylating agent, it modifies lysine residues in proteins for mass spectrometry analysis. Protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
